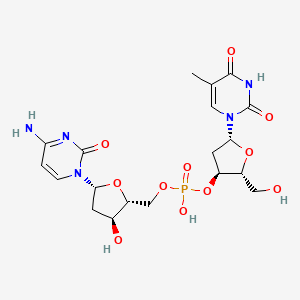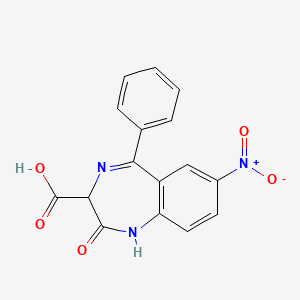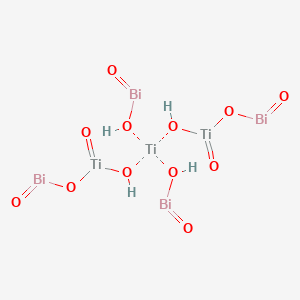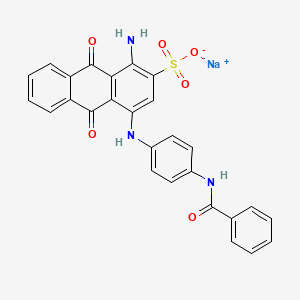
2,2'-Dichlorobenzidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dichlorobenzidine dihydrochloride: is an organic compound with the formula C12H10Cl2N2·2HCl. It is a chlorinated derivative of benzidine and is primarily used as an intermediate in the production of pigments and dyes. The compound appears as a white to pale yellow crystalline solid and is known for its role in the synthesis of diarylide yellow pigments, which are widely used in printing inks .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2’-Dichlorobenzidine dihydrochloride is typically synthesized from 2-nitrochlorobenzene through a two-step process. The first step involves the reduction of 2-nitrochlorobenzene with zinc in a basic medium to produce 2,2’-dichlorodiphenylhydrazine. This intermediate then undergoes a benzidine rearrangement in the presence of a mineral acid, such as sulfuric acid, to yield 2,2’-dichlorobenzidine .
Industrial Production Methods: In industrial settings, the continuous preparation of 2,2’-dichlorobenzidine dihydrochloride involves treating 2,2’-dichlorohydrazobenzene with aqueous sulfuric acid in the presence of an alkali metal salt of an alkyl polyglycol ether sulfate. The reaction is carried out at temperatures ranging from 20°C to 50°C. The resulting suspension is then diluted with water and heated to 90°C to 95°C. Finally, hydrochloric acid is added to precipitate the 2,2’-dichlorobenzidine dihydrochloride .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-Dichlorobenzidine dihydrochloride undergoes various chemical reactions, including:
Reduction: The initial reduction of 2-nitrochlorobenzene to 2,2’-dichlorodiphenylhydrazine.
Benzidine Rearrangement: The rearrangement of 2,2’-dichlorodiphenylhydrazine to 2,2’-dichlorobenzidine.
Diazotization: The formation of diazonium salts from 2,2’-dichlorobenzidine, which can then be coupled with other compounds to form pigments.
Common Reagents and Conditions:
Reduction: Zinc in a basic medium.
Benzidine Rearrangement: Mineral acids such as sulfuric acid.
Diazotization: Sodium nitrite and hydrochloric acid.
Major Products:
Applications De Recherche Scientifique
2,2’-Dichlorobenzidine dihydrochloride has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of pigments and dyes.
Medicine: Research is conducted to understand its toxicological effects and potential health risks.
Mécanisme D'action
The mechanism of action of 2,2’-dichlorobenzidine dihydrochloride involves its interaction with cellular components, leading to potential carcinogenic effects. The compound can form reactive intermediates that bind to DNA, causing mutations and potentially leading to cancer. Studies have shown that it can induce tumors in various animal models, highlighting its carcinogenic potential .
Comparaison Avec Des Composés Similaires
3,3’-Dichlorobenzidine: Another chlorinated derivative of benzidine, used similarly in pigment production.
Benzidine: The parent compound, known for its use in dye production but also for its carcinogenic properties.
Uniqueness: 2,2’-Dichlorobenzidine dihydrochloride is unique due to its specific chlorinated structure, which imparts distinct chemical properties and reactivity. Its ability to form stable diazonium salts makes it particularly valuable in the production of high-performance pigments .
Propriétés
Numéro CAS |
5742-07-4 |
|---|---|
Formule moléculaire |
C12H12Cl4N2 |
Poids moléculaire |
326.0 g/mol |
Nom IUPAC |
4-(4-amino-2-chlorophenyl)-3-chloroaniline;dihydrochloride |
InChI |
InChI=1S/C12H10Cl2N2.2ClH/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14;;/h1-6H,15-16H2;2*1H |
Clé InChI |
MXGDOEMKIIIVRS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)Cl)C2=C(C=C(C=C2)N)Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Octadecanamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis-](/img/structure/B13757396.png)

![(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13757410.png)



![3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757437.png)





